2-(Cyclopropylmethoxy)-4-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropylmethoxy group at the 2-position and an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxy-4-ethylbenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-ethylbenzoic acid is coupled with cyclopropylmethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxy-4-ethylbenzaldehyde or cyclopropylmethoxy-4-ethylbenzoic acid.
Reduction: Formation of cyclopropylmethoxy-4-ethylbenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of this compound.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development.
Biological Research: The compound can be used to study the effects of cyclopropylmethoxy substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: Similar in structure but with a boronic acid group instead of a carboxylic acid group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with a difluoromethoxy group instead of an ethyl group.
Uniqueness
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid is unique due to the presence of both a cyclopropylmethoxy group and an ethyl group on the benzoic acid core. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-ethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-9-5-6-11(13(14)15)12(7-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOZLNMSHWTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.